HSD17B13-IN-65, also referred to as Compound 168, is a potent inhibitor of hydroxysteroid 17β-dehydrogenase 13, an enzyme implicated in various liver diseases, particularly nonalcoholic steatohepatitis. This compound has garnered attention due to its potential therapeutic applications in managing liver conditions by modulating lipid metabolism and inflammation.
HSD17B13-IN-65 was identified through high-throughput screening methods aimed at discovering selective inhibitors for hydroxysteroid 17β-dehydrogenase 13. The compound demonstrates significant inhibitory activity with an IC50 value of less than 0.1 μM against estradiol, indicating its potency in enzyme inhibition .
HSD17B13-IN-65 belongs to the class of small molecule inhibitors specifically targeting the hydroxysteroid dehydrogenase family. This enzyme family is crucial for the interconversion of steroid hormones, impacting various physiological processes including lipid metabolism and inflammation.
The synthesis of HSD17B13-IN-65 involves several key steps that utilize commercially available starting materials. Initial steps typically include the alkylation of a precursor compound followed by coupling reactions to introduce necessary functional groups.
These methods are critical for optimizing the pharmacokinetic properties of the compound.
HSD17B13-IN-65 features a complex molecular structure that includes multiple functional groups designed to enhance its interaction with the target enzyme. The precise three-dimensional arrangement of atoms allows for effective binding within the active site of hydroxysteroid 17β-dehydrogenase 13.
While specific structural data for HSD17B13-IN-65 is limited, related compounds have been analyzed using techniques like X-ray crystallography and NMR spectroscopy to determine their binding modes and conformational dynamics within biological systems .
HSD17B13-IN-65 engages in competitive inhibition with hydroxysteroid 17β-dehydrogenase 13, affecting its enzymatic activity. This inhibition alters metabolic pathways involving steroid hormones and fatty acids.
The mechanism of action involves the binding of HSD17B13-IN-65 at the active site of the enzyme, preventing substrate access and subsequent conversion processes. This competitive inhibition can lead to altered levels of steroid hormones and pro-inflammatory mediators in hepatic tissues .
The primary mechanism by which HSD17B13-IN-65 exerts its effects involves competitive inhibition at the active site of hydroxysteroid 17β-dehydrogenase 13. By binding to this site, the compound effectively blocks the conversion of steroids, leading to changes in lipid metabolism and inflammatory responses in liver tissues.
Studies have shown that inhibition of hydroxysteroid 17β-dehydrogenase 13 can reduce hepatic lipogenesis and inflammation, suggesting potential benefits in treating conditions like nonalcoholic fatty liver disease .
HSD17B13-IN-65 is characterized by favorable solubility and permeability profiles, which are essential for its bioavailability and therapeutic efficacy. The compound's lipophilicity is balanced by its polar functional groups, facilitating optimal interaction with biological membranes.
The chemical stability of HSD17B13-IN-65 under physiological conditions is crucial for its application in therapeutic settings. Its interactions with biological macromolecules such as proteins are mediated through non-covalent forces including hydrogen bonding and hydrophobic interactions.
HSD17B13-IN-65 has significant potential applications in biomedical research, particularly in studies focused on liver diseases such as nonalcoholic fatty liver disease and nonalcoholic steatohepatitis. Its role as a selective inhibitor allows researchers to explore the physiological functions of hydroxysteroid 17β-dehydrogenase 13 and its implications in lipid metabolism and inflammation.
CAS No.: 108351-51-5
CAS No.: 27251-84-9
CAS No.: 72401-53-7
CAS No.:
CAS No.: 74240-46-3
CAS No.: 55064-20-5